

improving the yield and purity of 4-Chloro-2-fluoronicotinaldehyde synthesis.

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Compound of Interest

Compound Name: 4-Chloro-2-fluoronicotinaldehyde

Cat. No.: B1396498

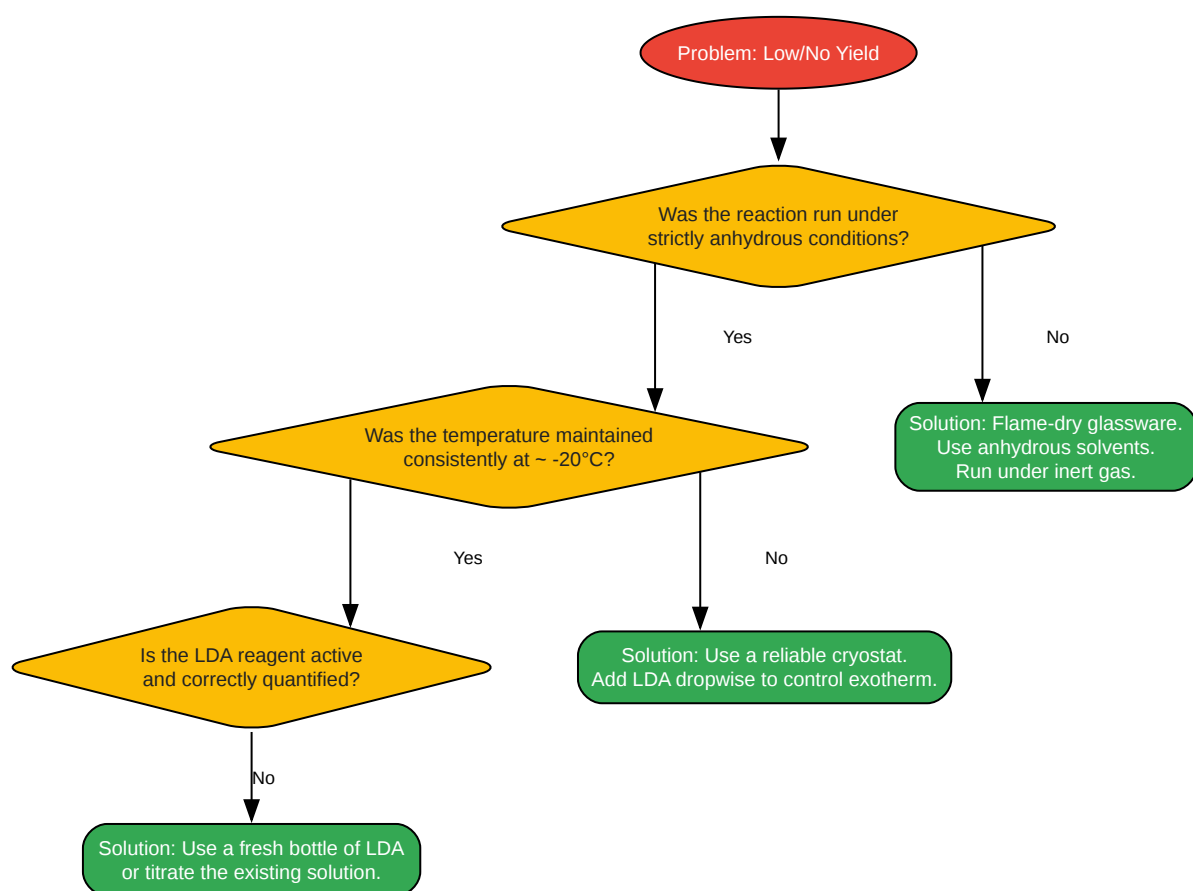
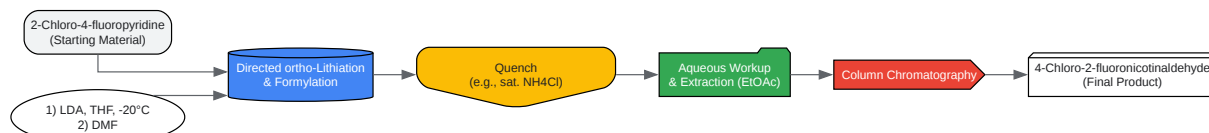
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Technical Support Center: Synthesis of 4-Chloro-2-fluoronicotinaldehyde

Welcome to the technical support guide for the synthesis of **4-Chloro-2-fluoronicotinaldehyde**. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis for both yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot and refine your experimental work.

Synthesis Overview

The most reliable and commonly employed route for synthesizing **4-Chloro-2-fluoronicotinaldehyde** is through the directed ortho-lithiation of a 2-chloro-4-fluoropyridine precursor, followed by formylation. This method offers high regioselectivity, which is crucial when working with substituted pyridine rings.[1][2] The general scheme involves deprotonation at the C3 position, which is activated by the adjacent chloro and fluoro substituents, using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF), to introduce the aldehyde group.[3]



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